molecular formula C25H25FN4O2 B2618660 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1326806-89-6

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Cat. No. B2618660
CAS RN: 1326806-89-6
M. Wt: 432.499
InChI Key: PYFLSZNZIRHCJJ-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide” is a chemical substance with a molecular weight of 301.28 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name for this compound is 3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It’s soluble in DMSO to a maximum concentration of 20.0 mg/mL .

Scientific Research Applications

Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Efflux Pumps

This compound could be used to overcome multi-drug resistance in cancer via the inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps . This is particularly important in cancer treatment, where drug resistance is a common issue.

Enhancement of Bioavailability

The compound could be used as a bioavailability enhancer. It has been shown to increase the intracellular accumulation of Rh123 in LS-180 cells , which suggests that it could potentially enhance the bioavailability of other drugs.

Inhibition of Staphylococcus aureus Nor A Efflux Pump

The compound has shown significant inhibition of the Staphylococcus aureus Nor A efflux pump . This could potentially make it useful in the treatment of bacterial infections, particularly those caused by Staphylococcus aureus.

Potential c-Met Kinase Inhibitor

The compound could potentially be used as a c-Met kinase inhibitor . c-Met kinase is often overexpressed in cancer cells, and its inhibition could potentially be a viable strategy for cancer treatment.

Antiproliferative Activity Against Prostate Cancer Cell Lines

The compound has shown antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) . This suggests that it could potentially be used in the treatment of prostate cancer.

Inhibition of Androgen Receptor Target Gene Prostate-Specific Antigen (PSA)

The compound has shown inhibitory activity against the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells . This could potentially make it useful in the treatment of prostate cancer, where PSA is often overexpressed.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c1-17(2)19-5-3-18(4-6-19)16-27-24(31)11-12-29-13-14-30-23(25(29)32)15-22(28-30)20-7-9-21(26)10-8-20/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBTPFTBAMNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

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